
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and the presence of halogenated pyrimidine and naphthalene rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Subsequent sulfonation introduces the sulfonic acid groups, and the final product is obtained by neutralizing with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo linkages can be reduced to form corresponding amines.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it is used as a staining agent for microscopy and as a marker in various biochemical assays.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, it is primarily used in the production of dyes and pigments. Its vibrant color properties make it suitable for textile, paper, and ink industries.
作用機序
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding affinity to various substrates. The molecular targets include enzymes and receptors that interact with the aromatic and azo functionalities, leading to specific biochemical and physiological effects.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-bromo-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt lies in its specific halogenation pattern and the presence of multiple sulfonic acid groups. These features confer distinct chemical reactivity and solubility properties, making it particularly valuable in specific industrial applications.
特性
CAS番号 |
72828-70-7 |
|---|---|
分子式 |
C26H12ClF2K2N8Na3O16S5 |
分子量 |
1073.4 g/mol |
IUPAC名 |
dipotassium;trisodium;4-amino-3-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17ClF2N8O16S5.2K.3Na/c27-19-24(28)32-26(29)33-25(19)31-10-1-3-14(55(42,43)44)12(7-10)34-36-21-16(57(48,49)50)5-9-6-17(58(51,52)53)22(23(38)18(9)20(21)30)37-35-13-8-11(54(39,40)41)2-4-15(13)56(45,46)47;;;;;/h1-8,38H,30H2,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 |
InChIキー |
KQDZEZVGTDJJON-UHFFFAOYSA-I |
正規SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


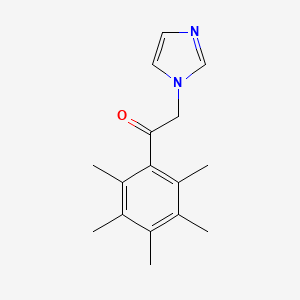

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
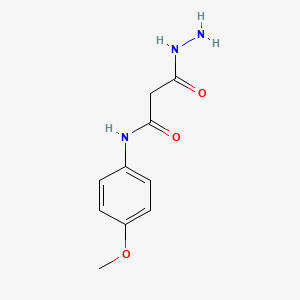
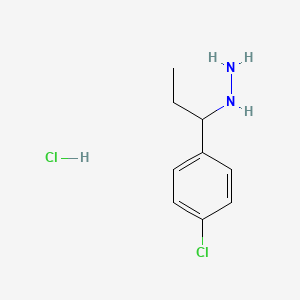
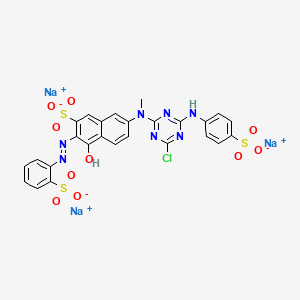
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
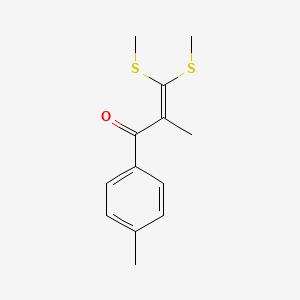

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
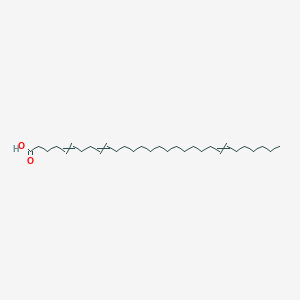
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
